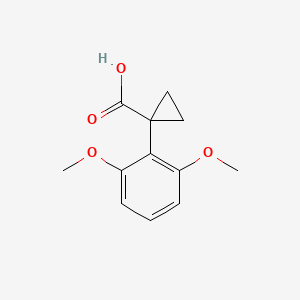![molecular formula C15H20N2O4S B8764675 N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide](/img/structure/B8764675.png)
N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide is a complex organic compound that belongs to the piperidine class of chemicals Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis
Vorbereitungsmethoden
The synthesis of N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide involves multiple steps, typically starting with the preparation of the piperidine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve optimizing these reactions to increase yield and reduce costs, utilizing catalysts and specific reaction conditions to ensure efficiency.
Analyse Chemischer Reaktionen
N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoyl group, depending on the reagents and conditions used. Common reagents include strong acids, bases, and specific catalysts that facilitate these transformations.
Wissenschaftliche Forschungsanwendungen
N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and target, but common mechanisms include binding to active sites or altering protein conformation .
Vergleich Mit ähnlichen Verbindungen
Compared to other piperidine derivatives, N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1-Acetylpiperidine: Lacks the methylsulfonylaminobenzoyl group, resulting in different reactivity and applications.
4-Methylsulfonylaminobenzoylpiperidine: . The presence of both acetyl and methylsulfonylaminobenzoyl groups in this compound provides a unique profile that can be leveraged in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C15H20N2O4S |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
N-[4-(1-acetylpiperidine-4-carbonyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H20N2O4S/c1-11(18)17-9-7-13(8-10-17)15(19)12-3-5-14(6-4-12)16-22(2,20)21/h3-6,13,16H,7-10H2,1-2H3 |
InChI-Schlüssel |
WGORTURDLSKYIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-4-(4-chlorophenyl)pyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B8764636.png)






![3-Trifluoromethyl-imidazo[1,2-B][1,2,4]triazine](/img/structure/B8764696.png)

